molecular formula C14H15N3O3 B564771 Desmethyl Gabazine CAS No. 835870-49-0

Desmethyl Gabazine

Cat. No.: B564771
CAS No.: 835870-49-0
M. Wt: 273.292
InChI Key: YCZLPQNMWKFYPQ-UHFFFAOYSA-N
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Description

Desmethyl Gabazine, also known as 4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid, is a chemical compound that is a metabolite of Gabazine. Gabazine is a well-known antagonist of gamma-aminobutyric acid (GABA) receptors, specifically the GABA A receptor. This compound retains similar properties and is primarily used in scientific research to study the inhibitory effects on GABA A receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Gabazine involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Pyridazine Ring: This involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazine ring.

    Introduction of the Hydroxyphenyl Group: This step involves the coupling of the pyridazine intermediate with a hydroxyphenyl derivative under specific conditions to introduce the hydroxyphenyl group.

    Formation of the Butanoic Acid Side Chain:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: Desmethyl Gabazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desmethyl Gabazine is widely used in scientific research due to its ability to inhibit GABA A receptors. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Desmethyl Gabazine is unique due to its specific binding affinity and inhibitory effects on GABA A receptors. Unlike other similar compounds, it is primarily used as a research tool to study the detailed mechanisms of GABAergic inhibition .

Biological Activity

Desmethyl gabazine (DMG) is a compound known for its role as a competitive antagonist of GABAA_A receptors. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily targets the GABAA_A receptor, a key player in inhibitory neurotransmission in the central nervous system. By acting as a competitive antagonist, DMG inhibits the binding of GABA, leading to decreased neuronal excitability. This mechanism is crucial in understanding its potential therapeutic applications and side effects.

Biochemical Pathways

The primary biochemical pathway affected by DMG is the GABAergic system , which modulates various physiological processes including anxiety, seizure activity, and synaptic transmission. The inhibition of GABAA_A receptors by DMG results in altered neurotransmitter release and neuronal signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetic properties of DMG is essential for determining its bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion influence how effectively DMG reaches its target receptors. Research indicates that variations in these properties can lead to significant differences in therapeutic outcomes.

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing insights into its pharmacological effects:

  • Neuroscience Applications : DMG is widely used in neuroscience research to study GABAA_A receptor functions and their implications in neurological disorders. For instance, it has been employed to understand the role of GABAergic inhibition in conditions such as epilepsy and anxiety disorders .
  • Comparative Studies : In comparative studies with other GABAA_A antagonists like bicuculline and gabazine, DMG demonstrated unique binding affinities and inhibitory profiles. These studies highlight its specificity in targeting GABAergic pathways .
  • Animal Models : Research involving animal models has shown that DMG can induce dose-dependent changes in neuronal excitability. High doses may lead to adverse effects, emphasizing the need for careful dosage considerations in experimental settings .

Study 1: Effects on Neuronal Activity

In a study examining the effects of various GABAA_A antagonists on neuronal network activity, this compound was found to significantly alter synaptic transmission dynamics. The results indicated that even low concentrations could profoundly impact neuronal firing patterns, suggesting its potential utility in modulating excitatory-inhibitory balance within neural circuits .

Study 2: Comparative Efficacy

Another investigation compared the efficacy of this compound with other GABAA_A receptor antagonists in reducing propofol-induced loss of righting reflex in rats. The findings demonstrated that DMG effectively attenuated propofol's effects, further supporting its role as a potent GABAA_A antagonist .

Data Table: Comparative Biological Activity

CompoundMechanism of ActionBiological EffectsReference
This compoundCompetitive antagonistReduced inhibitory neurotransmission
GabazineCompetitive antagonistSimilar inhibitory effects
BicucullineCompetitive antagonistStronger inhibition at higher doses

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-13-8-7-12(10-3-5-11(18)6-4-10)16-17(13)9-1-2-14(19)20/h3-8,15,18H,1-2,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBZOXNFDJCREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675809
Record name 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835870-49-0
Record name 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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